Cas no 1160264-47-0 (N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine)

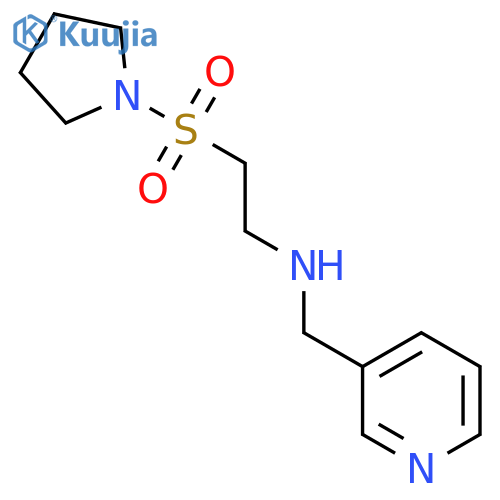

1160264-47-0 structure

商品名:N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine

CAS番号:1160264-47-0

MF:C12H19N3O2S

メガワット:269.363161325455

MDL:MFCD12197743

CID:4682618

N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine 化学的及び物理的性質

名前と識別子

-

- N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine

- (pyridin-3-ylmethyl)[2-(pyrrolidine-1-sulfonyl)ethyl]amine

- N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl-sulfonyl)ethanamine

- (pyridin-3-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amine

- N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine

-

- MDL: MFCD12197743

- インチ: 1S/C12H19N3O2S/c16-18(17,15-7-1-2-8-15)9-6-14-11-12-4-3-5-13-10-12/h3-5,10,14H,1-2,6-9,11H2

- InChIKey: PXNKULDUBBRGMR-UHFFFAOYSA-N

- ほほえんだ: S(CCNCC1C=NC=CC=1)(N1CCCC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 269.12

- どういたいしつりょう: 269.12

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.7

N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM486899-5g |

N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine |

1160264-47-0 | 97% | 5g |

$745 | 2023-01-04 | |

| TRC | N226175-250mg |

N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine |

1160264-47-0 | 250mg |

$ 275.00 | 2022-06-03 | ||

| Chemenu | CM486899-1g |

N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine |

1160264-47-0 | 97% | 1g |

$251 | 2023-01-04 | |

| A2B Chem LLC | AI10628-500mg |

N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine |

1160264-47-0 | >95% | 500mg |

$467.00 | 2024-04-20 | |

| abcr | AB407815-500 mg |

N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine |

1160264-47-0 | 500mg |

€272.40 | 2023-04-25 | ||

| TRC | N226175-500mg |

N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine |

1160264-47-0 | 500mg |

$ 450.00 | 2022-06-03 | ||

| TRC | N226175-1000mg |

N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine |

1160264-47-0 | 1g |

$ 720.00 | 2022-06-03 | ||

| Ambeed | A312937-250mg |

N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine |

1160264-47-0 | 97% | 250mg |

$110.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400145-500mg |

N-(pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethan-1-amine |

1160264-47-0 | 97% | 500mg |

¥2217.00 | 2024-08-09 | |

| abcr | AB407815-500mg |

N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine; . |

1160264-47-0 | 500mg |

€269.00 | 2025-02-17 |

N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

1160264-47-0 (N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine) 関連製品

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1160264-47-0)N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine

清らかである:99%

はかる:500mg

価格 ($):159.0